molecular formula C9H12N2O B13128210 2-Amino-3-ethylbenzamide CAS No. 437998-33-9

2-Amino-3-ethylbenzamide

Cat. No.: B13128210
CAS No.: 437998-33-9
M. Wt: 164.20 g/mol
InChI Key: OYGQSZAOESMJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-ethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position and an ethyl group at the third position on the benzene ring

Synthetic Routes and Reaction Conditions:

  • Amination of 3-Ethylbenzoic Acid:

      Starting Material: 3-Ethylbenzoic acid

      Reagents: Ammonia or an amine source

      Conditions: Typically involves heating the acid with ammonia in the presence of a dehydrating agent like thionyl chloride to form the corresponding amide.

  • Reduction of Nitro Derivatives:

      Starting Material: 2-Nitro-3-ethylbenzamide

      Reagents: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation

      Conditions: The nitro group is reduced to an amino group under mild conditions.

Industrial Production Methods: Industrial synthesis often involves the large-scale application of the above methods, optimized for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Typically carried out in acidic or basic medium

      Products: Oxidation can lead to the formation of carboxylic acids or quinones.

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Mild to moderate temperatures

      Products: Reduction of the carbonyl group to form alcohols.

  • Substitution:

      Reagents: Halogenating agents, nitrating agents

      Conditions: Varies depending on the substituent being introduced

      Products: Halogenated or nitrated derivatives of this compound.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substituting Agents: Halogens, nitrating agents

Major Products:

    Oxidation Products: Carboxylic acids, quinones

    Reduction Products: Alcohols

    Substitution Products: Halogenated or nitrated derivatives

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

    Protein Labeling: Used in the study of protein interactions and functions.

Medicine:

    Pharmaceuticals: Investigated for its potential as a drug candidate due to its bioactive properties.

    Diagnostics: Used in the development of diagnostic assays for various diseases.

Industry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism by which 2-Amino-3-ethylbenzamide exerts its effects depends on its interaction with molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms. The compound may also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    2-Amino-3-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    3-Amino-N-ethylbenzamide: Amino group at the third position and ethyl group at the nitrogen.

    4-Amino-N-ethylbenzamide: Amino group at the fourth position and ethyl group at the nitrogen.

Uniqueness: 2-Amino-3-ethylbenzamide is unique due to the specific positioning of the amino and ethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for targeted research and applications.

Properties

CAS No.

437998-33-9

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-amino-3-ethylbenzamide

InChI

InChI=1S/C9H12N2O/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)

InChI Key

OYGQSZAOESMJCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.